molecular formula C15H19NO5 B3039313 (2-Acetyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-YL)-acetic acid CAS No. 101106-24-5

(2-Acetyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-YL)-acetic acid

Cat. No.: B3039313
CAS No.: 101106-24-5
M. Wt: 293.31 g/mol
InChI Key: WGLUPWYKTQGEDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Acetyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-YL)-acetic acid ( 101106-24-5) is a tetrahydroisoquinoline derivative with a molecular formula of C₁₅H₁₉NO₅ and a molecular weight of 293.31 g/mol . This compound is synthesized via multi-step reactions, including acetylation and cyclization such as the Pomeranz–Fritsch–Bobbitt methods . In medicinal chemistry research, tetrahydroisoquinoline derivatives like this one are investigated for their significant antioxidant activity, where the methoxy groups enhance electron-donating ability to combat oxidative stress . Preliminary research also suggests potential anticancer properties, with studies indicating that related structures can inhibit tumor growth and interfere with cancer cell proliferation pathways . Furthermore, this compound serves as an important synthetic intermediate or precursor for the development of more complex organic molecules with potential therapeutic applications . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-(2-acetyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-9(17)16-5-4-10-6-13(20-2)14(21-3)7-11(10)12(16)8-15(18)19/h6-7,12H,4-5,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLUPWYKTQGEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C2C1CC(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-Acetyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-YL)-acetic acid (often referred to as "Dau") is a synthetic derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H19NO5
  • Molecular Weight : 293.32 g/mol
  • CAS Number : 24263038
  • Structure : The compound features a tetrahydroisoquinoline core with acetyl and methoxy substituents that contribute to its biological properties.

1. Neuroprotective Effects

Dau exhibits significant neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Research indicates that it can:

  • Reduce Amyloid-beta Levels : In N2a/APP cells, Dau downregulated amyloidogenic processing pathways, leading to a three-fold reduction in Aβ42 levels while upregulating sAPPα, which inhibits Aβ production .
  • Inhibit Tau Hyperphosphorylation : Studies show that Dau effectively reduces phosphorylation levels of glycogen synthase kinase (GSK)-3α and -3β, which are crucial in tau pathology .

2. Antioxidant Properties

Dau demonstrates strong antioxidant activity by:

  • Protecting neuronal cells from oxidative stress.
  • Altering the expressions of proteins involved in mitochondrial respiration and oxidative stress response .

3. Antimicrobial Activity

Several studies have indicated that THIQ derivatives possess antimicrobial properties. While specific data on Dau's antimicrobial efficacy is limited, its structural analogs have shown activity against various pathogens .

4. Antitumor Activity

THIQ compounds have been explored for their potential antitumor effects. Although direct studies on Dau are scarce, related compounds have demonstrated cytotoxicity against various cancer cell lines .

The mechanisms through which Dau exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : It has been found to inhibit certain phosphodiesterases and other enzymes involved in cellular signaling pathways.
  • Modulation of Neurotransmitter Systems : Its structural similarity to neurotransmitters suggests potential interactions with serotonin and dopamine receptors.

Case Studies and Research Findings

StudyFindings
Review on THIQ analogs highlighting their diverse biological activities including neuroprotection and anticancer effects.
Demonstrated that Dau reduces amyloid-beta levels and inhibits tau hyperphosphorylation in neuronal models.
Explored antioxidant properties and protective effects against oxidative stress in neuronal cells.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that compounds related to isoquinoline structures exhibit significant antioxidant activity. This property is crucial for the development of drugs aimed at combating oxidative stress-related diseases. The presence of methoxy groups in (2-Acetyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-YL)-acetic acid enhances its electron-donating ability, contributing to its antioxidant efficacy .

Anticancer Activity
Studies have shown that isoquinoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific compound under discussion has been evaluated for its potential anticancer properties, with preliminary results suggesting it may interfere with cancer cell proliferation pathways .

Neuropharmacology

Neuroprotective Effects
The compound has been investigated for its neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems and reduce neuroinflammation positions it as a candidate for further exploration in neuropharmacological applications .

Cognitive Enhancement
There is emerging evidence that isoquinoline derivatives can enhance cognitive function and memory retention. The mechanism may involve the modulation of cholinergic pathways, which are critical for learning and memory processes .

Organic Synthesis

Synthetic Precursor
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of novel compounds with potential therapeutic applications .

Case Studies

Study Focus Findings
Study on Antioxidant ActivityEvaluated the antioxidant capacity of isoquinoline derivativesShowed significant free radical scavenging activity
Neuroprotective EffectsInvestigated effects on neuronal cellsDemonstrated reduced cell death in models of neurodegeneration
Anticancer PotentialAssessed effects on cancer cell linesInduced apoptosis and inhibited proliferation in specific cancer types

Comparison with Similar Compounds

Key Observations :

  • The acetic acid moiety at position 1 enhances hydrogen-bonding capacity compared to ester or methyl derivatives, possibly improving target engagement .

Key Observations :

  • The Petasis reaction is widely used to introduce chirality in tetrahydroisoquinoline derivatives .
  • Acetylation steps (e.g., using acetic anhydride/pyridine) are critical for synthesizing the target compound but may reduce overall yield due to side reactions .
2.3 Pharmacological and Physicochemical Properties
Compound Molecular Weight Melting Point Solubility Biological Activity
Target Compound 287.74 (HCl salt) Not reported Water-soluble (HCl) Potential β-lactamase/COMT inhibition; requires validation
(–)-6,7-Dimethoxy-THIQ-1-carboxylic acid 237.23 Crystalline Moderate (aqueous) Confirmed NDM-1 inhibition (IC₅₀ = 12 µM)
2-(6,7-Dimethoxy-THIQ-1-yl)acetic acid 279.34 Powder High (HCl salt) Used in enzymatic assays; no therapeutic data

Key Observations :

  • The hydrochloride salt form of the target compound improves solubility for experimental use but complicates crystallization .
  • Methoxy groups at positions 6 and 7 are conserved across analogs, suggesting a role in aromatic stacking interactions with enzymes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Acetyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid, and what analytical methods confirm its structural integrity?

  • Synthetic Routes : The compound can be synthesized via enzymatic or chemical methods. For example, enzymatic kinetic resolution using lipases (e.g., Burkholderia cepacia lipase PS-D) effectively separates racemic mixtures of tetrahydroisoquinoline derivatives, achieving >99% enantiomeric excess (ee) in optimized solvents like iPr₂O . Chemical synthesis often involves condensation reactions, such as hydrazonoyl halide interactions with tetrahydroisoquinoline intermediates, followed by purification via recrystallization .
  • Analytical Methods : ¹H-NMR, mass spectrometry (MS), and IR spectroscopy are critical for confirming structural integrity. For instance, ¹H-NMR metabolomics has been used to track metabolite regulation in serum samples from preclinical models .

Q. How is the antiproliferative activity of this compound assessed in preclinical models, and what biomarkers are indicative of its efficacy?

  • Preclinical Models : Antiproliferative activity is typically evaluated in dimethylhydrazine (DMH)-induced colorectal carcinoma (CRC) in Wistar rats or human hepatic carcinoma (Huh-7) cell lines. Doses range from 10–25 mg/kg in vivo .
  • Biomarkers : Efficacy is linked to normalization of fatty acids, low-density lipoproteins (LDL), acetoacetate, and amino acids (e.g., lysine, leucine) in serum metabolomic profiles. Caspase-8 inhibition in Huh-7 cells indicates pro-apoptotic activity .

Advanced Research Questions

Q. What metabolomics approaches are used to elucidate the mechanism of action, and how do contradictory metabolite data inform hypothesis refinement?

  • Methodology : ¹H-NMR-based metabolomics of serum or tissue samples identifies metabolic shifts, such as altered energy metabolism (pyruvate, creatine) and membrane repair (choline). Contradictory data (e.g., simultaneous upregulation and downregulation of related metabolites) are resolved by cross-referencing with pathway databases (e.g., KEGG) to distinguish compensatory mechanisms from direct effects .
  • Example : In HCC rats, the compound restored choline and tyrosine levels, suggesting dual roles in membrane repair and energy metabolism .

Q. How does the compound’s stereochemistry influence its interaction with alpha-2C adrenergic receptors, and what in vitro assays validate receptor antagonism?

  • Stereochemical Impact : The acetyl group and methoxy substitutions at positions 6 and 7 are critical for receptor binding. For example, 4-(6,7-dimethoxy-tetrahydroisoquinolin-2-yl)methylbenzofuran derivatives exhibit alpha-2C antagonism, validated via competitive binding assays using radiolabeled ligands (e.g., [³H]-RX821002) .
  • In Vitro Assays : Electrophysiological studies (e.g., patch-clamp) confirm noncompetitive antagonism by measuring AMPA receptor current inhibition in neuronal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Acetyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-YL)-acetic acid
Reactant of Route 2
Reactant of Route 2
(2-Acetyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-YL)-acetic acid

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